molecular formula C10H16O B13303910 1-Ethynyl-3,5-dimethylcyclohexan-1-ol

1-Ethynyl-3,5-dimethylcyclohexan-1-ol

Cat. No.: B13303910
M. Wt: 152.23 g/mol
InChI Key: JOMYYVFVGFZKPU-UHFFFAOYSA-N
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Description

1-Ethynyl-3,5-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexanol derivative characterized by the presence of ethynyl and dimethyl groups at specific positions on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-3,5-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylcyclohexanone with ethynylmagnesium bromide in the presence of a suitable solvent. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3,5-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Ethynyl-3,5-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3,5-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the hydroxyl group allows for hydrogen bonding and other interactions that can affect its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylcyclohexanol
  • 1-Ethynylcyclohexanol
  • 3,5-Dimethyl-1-hexyn-3-ol

Uniqueness

1-Ethynyl-3,5-dimethylcyclohexan-1-ol is unique due to the specific positioning of the ethynyl and dimethyl groups on the cyclohexane ring. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethynyl-3,5-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-4-10(11)6-8(2)5-9(3)7-10/h1,8-9,11H,5-7H2,2-3H3

InChI Key

JOMYYVFVGFZKPU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C#C)O)C

Origin of Product

United States

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